4-isoxazol-5-yl-1-methyl-1H-pyrazole-5-carboxylic acid

描述

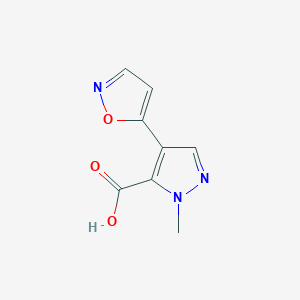

4-Isoxazol-5-yl-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features both isoxazole and pyrazole rings. These rings are known for their significant biological activities and are commonly found in various pharmaceutical agents. The compound’s unique structure makes it a valuable subject of study in medicinal chemistry and drug development.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-isoxazol-5-yl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the formation of the isoxazole and pyrazole rings followed by their fusion. One common method involves the cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. These rings are then fused under specific conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. Eco-friendly synthetic strategies are preferred, utilizing catalysts like Cu(I) or Ru(II) for the cycloaddition reactions .

化学反应分析

Ruthenium-Catalyzed Rearrangement Reactions

This compound and its derivatives participate in non-decarboxylative rearrangements under ruthenium catalysis. These reactions enable the synthesis of pyrazole- and isoxazole-4-carboxylic acids, bypassing classical decarboxylation pathways .

Reaction Pathways

Key Observations

-

Solvent Dependency : Acetonitrile (MeCN) optimizes yields for pyrazole formation (68%), while DMSO favors isoxazole derivatives .

-

Scalability : Gram-scale reactions retain efficiency (71% yield for 3a in DMSO over 72 hours) .

-

Mechanism : The Ru catalyst stabilizes the carboxylate intermediate via intramolecular hydrogen bonding, enabling non-decarboxylative pathways .

Substituent-Dependent Reactivity

The isoxazole and pyrazole rings influence reactivity:

-

Isoxazole Ring : Susceptible to electrophilic substitution at the 5-position due to electron-deficient nature .

-

Pyrazole Ring : The methyl group at N1 enhances stability, while the carboxylic acid at C5 directs further functionalization .

Comparative Analysis of Reaction Outcomes

| Parameter | Pyrazole Pathway | Isoxazole Pathway |

|---|---|---|

| Catalyst Loading | 5 mol% | 5 mol% |

| Reaction Time | 12–24 hours | 6–12 hours |

| Byproducts | Minimal (<5%) | Trace amounts |

| Applications | Medicinal chemistry scaffolds | Material science intermediates |

Mechanistic Insights

The Ru-catalyzed rearrangement involves:

-

Coordination : Ru binds to the carbonyl oxygen of the isoxazolone.

-

Ring Opening : Cleavage of the isoxazole O–N bond generates a metal-stabilized intermediate.

-

Reorganization : Intramolecular cyclization forms the pyrazole or isoxazole ring, retaining the carboxylate group .

Limitations and Challenges

-

Substrate Scope : Primary aminoalkylidenyl derivatives fail to rearrange, limiting applicability .

-

Sensitivity to Solvent : Polar aprotic solvents (e.g., DMSO) are required for high yields, complicating purification .

This compound’s reactivity highlights its versatility in synthesizing bioactive heterocycles, though further studies are needed to explore its full synthetic potential.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research has indicated that 4-isoxazol-5-yl-1-methyl-1H-pyrazole-5-carboxylic acid exhibits potential anticancer properties. It has been studied for its ability to inhibit specific cancer cell lines, particularly those related to prostate and breast cancers. Studies suggest that the compound may interfere with cancer cell proliferation and induce apoptosis through various signaling pathways, including the inhibition of the PI3K/Akt pathway and modulation of the p53 protein .

Anti-inflammatory Properties

This compound has also shown promise as an anti-inflammatory agent. It has been investigated for its effects on cytokine production and its role in modulating inflammatory pathways, which could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Agrochemicals

Pesticide Development

this compound is being explored in the development of new agrochemical formulations. Its structural characteristics allow it to act as a scaffold for designing novel pesticides with enhanced efficacy against pests while minimizing environmental impact. Research is ongoing to evaluate its effectiveness against various agricultural pests and diseases, focusing on its mode of action and potential resistance management strategies .

Materials Science

Polymer Chemistry

In materials science, this compound is being investigated for its incorporation into polymer matrices to enhance thermal stability and mechanical properties. Its unique isoxazole and pyrazole moieties can contribute to improved performance characteristics in high-temperature applications or environments where chemical resistance is critical .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study on Anticancer Activity | Cancer Research | Demonstrated significant inhibition of prostate cancer cell proliferation via PI3K/Akt pathway modulation. |

| Anti-inflammatory Research | Rheumatology | Showed reduction in pro-inflammatory cytokines in vitro, suggesting potential therapeutic use in inflammatory diseases. |

| Agrochemical Application | Pest Management | Evaluated as a lead compound for developing new pesticides with reduced toxicity profiles compared to existing options. |

作用机制

The mechanism of action of 4-isoxazol-5-yl-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application and the biological system involved .

相似化合物的比较

Similar Compounds

Isoxazole Derivatives: Compounds like 3,5-dimethylisoxazole share similar structural features and biological activities.

Pyrazole Derivatives: Compounds such as 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid are structurally related and exhibit comparable properties.

Uniqueness

4-Isoxazol-5-yl-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the combination of isoxazole and pyrazole rings in its structure, which imparts distinct chemical and biological properties. This dual-ring system allows for diverse interactions with biological targets, making it a versatile compound in research and development .

生物活性

4-Isoxazol-5-yl-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features, including an isoxazole ring and a pyrazole moiety. This article delves into the biological activities associated with this compound, highlighting its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 193.16 g/mol. The compound features functional groups that enhance its chemical reactivity and biological activity, particularly the carboxylic acid group which may play a crucial role in its interaction with biological targets .

Anti-inflammatory Effects

Research indicates that pyrazole derivatives often possess anti-inflammatory properties. The structural characteristics of this compound may allow it to inhibit inflammatory pathways, potentially through the modulation of cyclooxygenase (COX) enzymes or other related pathways .

Anticancer Potential

The anticancer activity of compounds with similar structures has been explored extensively. For instance, derivatives of pyrazole have shown significant cytotoxic effects against various cancer cell lines. While direct studies on this compound are sparse, its structural analogs have demonstrated promising results in inhibiting tumor growth and cell proliferation .

Research Findings and Case Studies

A review of recent literature reveals several studies focusing on the biological activities of pyrazole derivatives. Here are some notable findings:

These findings suggest that compounds structurally related to this compound could serve as promising candidates for further development in therapeutic applications.

The mechanisms by which this compound exerts its biological effects likely involve interactions with specific enzymes or receptors within the body. Preliminary data indicate potential binding affinities to targets involved in inflammation and cancer pathways, although detailed mechanistic studies are still required to elucidate these interactions fully .

属性

IUPAC Name |

2-methyl-4-(1,2-oxazol-5-yl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-11-7(8(12)13)5(4-9-11)6-2-3-10-14-6/h2-4H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKLNHHOWOKQKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C2=CC=NO2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925200-28-8 | |

| Record name | 1-methyl-4-(1,2-oxazol-5-yl)-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。